molecular formula C6H15ClN2O2 B1441868 N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220019-70-4

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1441868
CAS No.: 1220019-70-4
M. Wt: 182.65 g/mol
InChI Key: QYDQJARQJYHLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry It is characterized by its unique structure, which includes a hydroxypropyl group, a methylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-chloropropanol with methylamine, followed by the addition of acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature. The final product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(3-Oxopropyl)-2-(methylamino)acetamide.

    Reduction: Formation of N-(3-Hydroxypropyl)-2-(methylamino)ethylamine.

    Substitution: Formation of N-(3-Halopropyl)-2-(methylamino)acetamide.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding, while the methylamino group can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride
  • N-(3-Hydroxypropyl)-2-(ethylamino)acetamide hydrochloride
  • N-(3-Hydroxypropyl)-2-(methylamino)propionamide hydrochloride

Uniqueness

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or therapeutic potential.

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8-3-2-4-9;/h7,9H,2-5H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDQJARQJYHLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-70-4
Record name Acetamide, N-(3-hydroxypropyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.